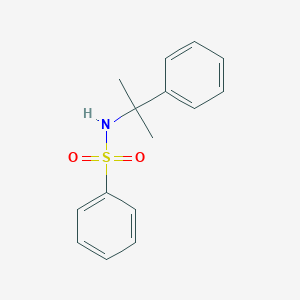

N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide

Vue d'ensemble

Description

N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide is an organic compound with the molecular formula C15H17NO2S It is a sulfonamide derivative, characterized by the presence of a benzenesulfonamide group attached to an alpha,alpha-dimethylbenzyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with alpha,alpha-dimethylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Applications De Recherche Scientifique

N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparaison Avec Des Composés Similaires

- N-(alpha,alpha-dimethylbenzyl)-2-formylbenzenesulfonamide

- N-(alpha,alpha-dimethylbenzyl)-4-methylbenzenesulfonamide

Comparison: N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Activité Biologique

N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide, a compound belonging to the class of benzenesulfonamides, has garnered attention for its diverse biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article consolidates findings from recent research studies, highlighting its biological activity, structure-activity relationships (SAR), and implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a benzene ring, with an alpha,alpha-dimethylbenzyl substituent. This configuration is crucial for its biological activity, influencing both its solubility and interaction with target enzymes.

1. Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of carbonic anhydrases (CAs). CAs are important enzymes involved in various physiological processes, including pH regulation and ion transport. The compound has shown promising inhibitory effects against specific isoforms of CAs.

- Inhibition Potency : Studies indicate that derivatives of benzenesulfonamides exhibit sub-micromolar inhibition levels towards CAs IX and XII, critical in tumor biology. For instance, certain derivatives have demonstrated values in the nanomolar range, suggesting strong binding affinity and potential as anticancer agents .

| Compound | Target Enzyme | (nM) |

|---|---|---|

| 23 | CA IX | 18.5 |

| 14a | CA II | 2.1 |

| 14b | CA IX | 4.8 |

2. Antiviral Activity

This compound has also been evaluated for antiviral properties. Research has shown that certain benzenesulfonamide derivatives exhibit significant antiviral activity against various viruses, including HIV-1 and hepatitis C virus (HCV).

- Efficacy Against Viruses : A study highlighted that compounds with benzenesulfonamide moieties were effective in inhibiting HIV-1 capsid assembly with EC50 values lower than those of standard antiviral agents .

| Compound | Virus Targeted | EC50 (μM) |

|---|---|---|

| Compound A | HIV-1 | 0.52 |

| Compound B | HCV | 3.4 |

3. Anti-inflammatory Effects

Some studies have explored the anti-inflammatory potential of benzenesulfonamide derivatives. The compound's ability to inhibit phospholipase A2 suggests a mechanism through which it may reduce inflammatory responses by limiting arachidonic acid release.

- In Vitro Studies : Certain derivatives have shown IC30 values indicating their effectiveness at inhibiting inflammatory pathways in cellular models .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzene ring or sulfonamide group can significantly alter potency and selectivity:

- Substituent Effects : Variations in substituents on the benzene ring can enhance or diminish enzyme inhibition. For example, introducing electron-donating groups generally increases inhibitory potency against CAs .

Case Studies

Several case studies have documented the therapeutic applications of compounds related to this compound:

- Cardiovascular Applications : In a preclinical model, certain derivatives demonstrated a significant reduction in myocardial infarction size when administered prior to coronary occlusion .

- Cancer Research : Compounds with similar structures have been investigated for their antiproliferative effects against various cancer cell lines, indicating potential applications in oncology .

Propriétés

IUPAC Name |

N-(2-phenylpropan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-15(2,13-9-5-3-6-10-13)16-19(17,18)14-11-7-4-8-12-14/h3-12,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRDUQMJYZBFGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.